molecular formula C17H19FN2O2 B1385185 N-(5-Amino-2-fluorophenyl)-3-isobutoxybenzamide CAS No. 1020055-53-1

N-(5-Amino-2-fluorophenyl)-3-isobutoxybenzamide

Cat. No.: B1385185
CAS No.: 1020055-53-1
M. Wt: 302.34 g/mol
InChI Key: JJRJJYLJNHMYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-fluorophenyl)-3-isobutoxybenzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the 5th position and a fluorine atom at the 2nd position on the phenyl ring, along with an isobutoxy group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-fluorophenyl)-3-isobutoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2-fluoroaniline and 3-isobutoxybenzoic acid.

    Amide Bond Formation: The key step in the synthesis is the formation of the amide bond between the amino group of 5-amino-2-fluoroaniline and the carboxyl group of 3-isobutoxybenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-Amino-2-fluorophenyl)-3-isobutoxybenzamide can undergo oxidation reactions, where the amino group may be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can also undergo reduction reactions, where the fluorine atom may be replaced by hydrogen, resulting in the formation of a non-fluorinated derivative.

    Substitution: Substitution reactions can occur at the amino or fluorine positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Non-fluorinated derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(5-Amino-2-fluorophenyl)-3-isobutoxybenzamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may be used in the design of probes and sensors for detecting specific biomolecules.

Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It may also find applications in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-3-isobutoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • N-(5-Amino-2-fluorophenyl)benzamide
  • N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide
  • N-(5-Amino-2-fluorophenyl)-2-phenylacetamide

Comparison:

  • N-(5-Amino-2-fluorophenyl)benzamide: Lacks the isobutoxy group, which may affect its solubility and reactivity.
  • N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide: Contains an ethoxy group instead of an isobutoxy group, leading to differences in steric and electronic properties.
  • N-(5-Amino-2-fluorophenyl)-2-phenylacetamide: Has a phenylacetamide moiety, which may result in different biological activities and applications.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-3-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-11(2)10-22-14-5-3-4-12(8-14)17(21)20-16-9-13(19)6-7-15(16)18/h3-9,11H,10,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRJJYLJNHMYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-fluorophenyl)-3-isobutoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-fluorophenyl)-3-isobutoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(5-Amino-2-fluorophenyl)-3-isobutoxybenzamide
Reactant of Route 4
N-(5-Amino-2-fluorophenyl)-3-isobutoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(5-Amino-2-fluorophenyl)-3-isobutoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(5-Amino-2-fluorophenyl)-3-isobutoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.